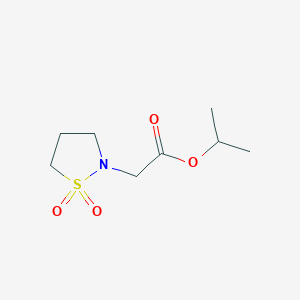![molecular formula C11H19NO4 B7587381 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid, also known as BOC-L-2-Aminobutyric acid, is a non-proteinogenic amino acid that has gained attention in scientific research due to its potential applications in drug development and protein engineering.
Mécanisme D'action
The mechanism of action of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is dependent on its incorporation into peptides and proteins. The introduction of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can alter the conformation and stability of the molecule, which can affect its interactions with other molecules. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its binding affinity to a target protein by stabilizing a specific conformation that is required for binding.
Biochemical and Physiological Effects
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been shown to have minimal biochemical and physiological effects when administered alone. However, its incorporation into peptides and proteins can alter their properties and lead to changes in biochemical and physiological effects. For example, the incorporation of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into a peptide can increase its proteolytic resistance, which can prolong its half-life in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in lab experiments include its ability to introduce conformational constraints, alter properties of peptides and proteins, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid is relatively easy to synthesize and can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. However, the limitations of using 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid include its potential to alter the biological activity of peptides and proteins and the need for careful characterization of the modified molecules.
Orientations Futures
There are several future directions for the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in scientific research. One direction is the development of new methods for introducing 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid into peptides and proteins. Another direction is the exploration of the effects of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid on protein-protein interactions and signaling pathways. Additionally, the use of 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid in the design of new therapeutics and drug delivery systems is an area of potential future research.
Méthodes De Synthèse
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid can be synthesized through a multistep process involving the protection of the carboxyl group, the formation of the oxolane ring, and the deprotection of the BOC group. The synthesis starts with the reaction of tert-butyl 2-aminobutyrate with diethylene glycol in the presence of a catalyst to form the protected intermediate. The oxolane ring is then formed by the reaction of the intermediate with acetic anhydride and triethylamine. Finally, the BOC group is removed by treatment with trifluoroacetic acid to obtain 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid.
Applications De Recherche Scientifique
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used in scientific research as a tool to study protein structure and function. It has been incorporated into peptides and proteins to introduce conformational constraints and alter their properties. For example, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used to stabilize helical structures, increase proteolytic resistance, and enhance binding affinity. Additionally, 2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acidobutyric acid has been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.
Propriétés
IUPAC Name |
2-[butan-2-yl(oxolane-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-8(2)12(6-10(13)14)11(15)9-4-5-16-7-9/h8-9H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOPXSTWLZEQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methylimidazol-2-yl)ethyl]hexan-2-amine](/img/structure/B7587300.png)
![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)

